

An In-depth Technical Guide to the Buffering Range of MOPS Sodium Salt

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Compound of Interest

Compound Name: MOPS sodium salt

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This guide provides a comprehensive overview of 3-(N-morpholino)propanesulfonic acid (MOPS) sodium salt, a widely utilized zwitterionic buffer in biological and biochemical research. Its primary function is to maintain a stable pH in various experimental systems. This document details its physicochemical properties, buffering range, the influence of temperature, and practical applications with detailed protocols.

Core Properties of MOPS Buffer

MOPS is one of the 'Good's buffers' developed to be effective at a near-neutral pH, making it highly suitable for a multitude of biological applications.^{[1][2]} Its structure, featuring a morpholine ring, contributes to its high water solubility and minimal reactivity in biological systems.^{[3][4]} A key advantage of MOPS is its negligible interaction with most metal ions, recommending it as a non-coordinating buffer in solutions containing such ions.^{[5][6]}

Quantitative Data Summary

The following tables summarize the key quantitative properties of **MOPS sodium salt** for easy reference and comparison.

Table 1: Physicochemical Properties of MOPS

Property	Value	References
pKa (at 25°C)	7.20	[1] [2] [7]
Effective Buffering Range	6.5 – 7.9	[2] [5] [8]
Molecular Weight (Free Acid)	209.26 g/mol	[1]
Molecular Weight (Sodium Salt)	231.2 g/mol	[7]
UV Absorbance (Low)	Minimal	[5] [9]
Metal Ion Binding	Minimal	[5] [6]

Table 2: Temperature Dependence of MOPS pKa

The pKa of MOPS is sensitive to temperature changes, which is a critical consideration for experiments conducted at temperatures other than 25°C.[\[8\]](#)[\[10\]](#)

Temperature (°C)	Approximate pKa	Δ pKa/°C	References
20	7.27	-0.013 to -0.015	[7] [8] [11]
25	7.20	-0.013 to -0.015	[1] [2] [7]
37	7.02	-0.013 to -0.015	[7] [8]

Experimental Protocols

Detailed methodologies for the preparation and application of MOPS buffer are provided below.

Protocol 1: Preparation of 10X MOPS Running Buffer (1 Liter)

This protocol outlines the steps to prepare a 10X stock solution of MOPS running buffer, commonly used for RNA electrophoresis.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- MOPS (free acid): 41.85 g[\[12\]](#)

- Sodium Acetate: 4.1 g[12]
- EDTA (0.5M, pH 8.0): 20 mL[12]
- NaOH (10 N)[12]
- Deionized, RNase-free water
- Graduated cylinder
- Beaker (2 L)
- Magnetic stirrer and stir bar
- pH meter
- Sterile filter unit (0.22 μ m)[12]

Procedure:

- Add approximately 800 mL of RNase-free deionized water to a 2 L beaker.
- Add 41.85 g of MOPS (free acid) and 4.1 g of sodium acetate to the water.[12]
- Stir the solution until the solutes are completely dissolved.
- Add 20 mL of 0.5M EDTA (pH 8.0) to the solution and continue stirring.[12]
- Adjust the pH of the solution to 7.0 using 10 N NaOH.[12] Use a calibrated pH meter for accurate measurement.
- Add RNase-free deionized water to bring the final volume to 1 liter.[12]
- Sterilize the buffer by passing it through a 0.22 μ m filter. Autoclaving is not recommended as it can cause the buffer to turn yellow.[14]
- Store the 10X MOPS buffer at room temperature, protected from light.[12][14]

Protocol 2: RNA Denaturing Agarose Gel Electrophoresis

This protocol describes the use of MOPS buffer in the separation of RNA molecules.

Materials:

- 10X MOPS running buffer
- Agarose
- Formaldehyde (37%)
- Formamide
- RNA sample
- RNA loading dye
- Electrophoresis chamber and power supply
- Microwave or heating plate

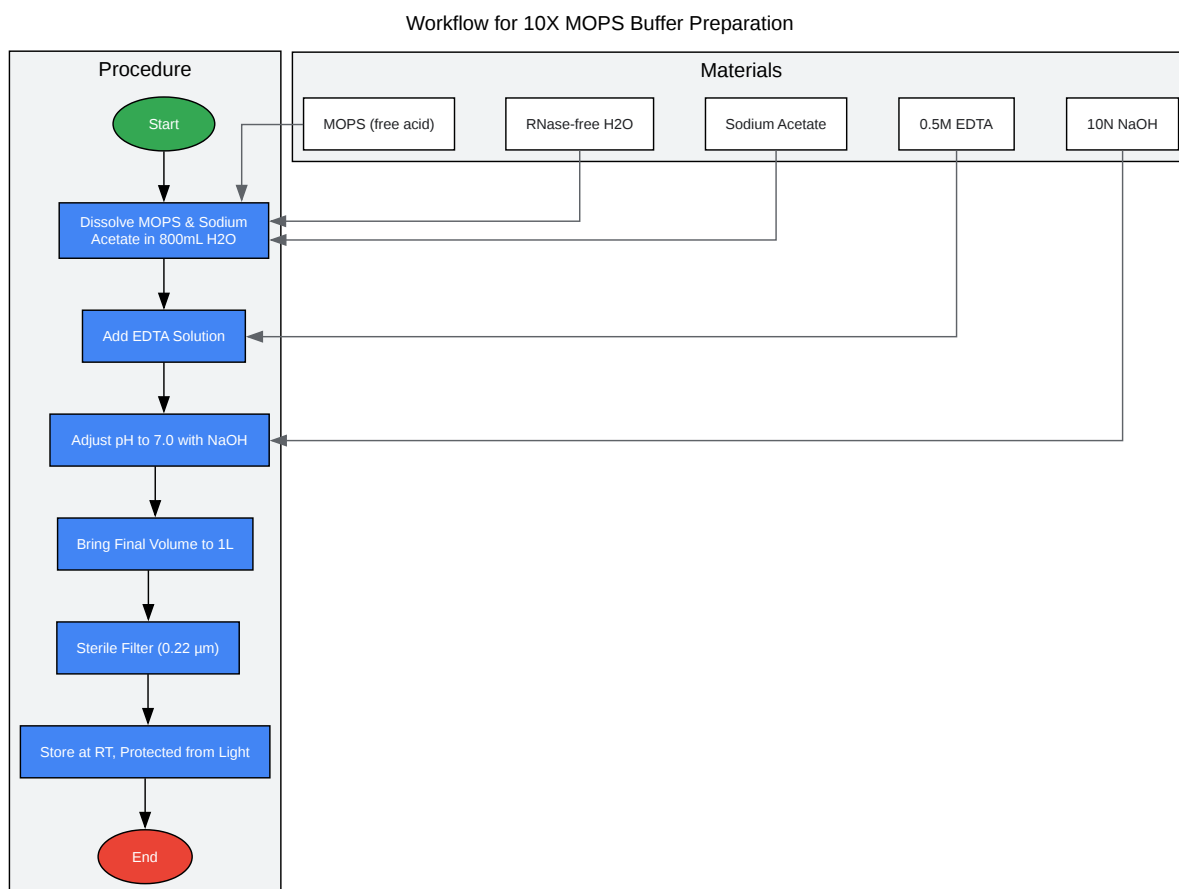
Procedure:

- Prepare 1X MOPS Running Buffer: Dilute the 10X MOPS stock solution 1:10 with RNase-free water.
- Cast the Agarose Gel:
 - For a 1% gel, dissolve 1 g of agarose in 72 mL of RNase-free water.
 - Add 10 mL of 10X MOPS buffer.
 - Add 18 mL of 37% formaldehyde and mix well under a chemical hood.
 - Pour the gel into a casting tray with the appropriate comb and allow it to solidify.
- Prepare RNA Samples:
 - In an RNase-free tube, mix your RNA sample with a denaturing solution (e.g., a mixture of formamide, formaldehyde, and MOPS buffer).

- Heat the samples at 65°C for 15 minutes to denature the RNA.
- Add RNA loading dye to the samples.
- Run the Gel:
 - Place the solidified gel in the electrophoresis chamber and fill it with 1X MOPS running buffer until the gel is submerged.
 - Load the denatured RNA samples into the wells.
 - Run the gel at a constant voltage (e.g., 5-7 V/cm).
- Visualize RNA: After electrophoresis, visualize the RNA bands using a suitable staining method (e.g., ethidium bromide or SYBR Green) and an imaging system.

Visualizations

Diagram 1: Workflow for Preparing 10X MOPS Buffer

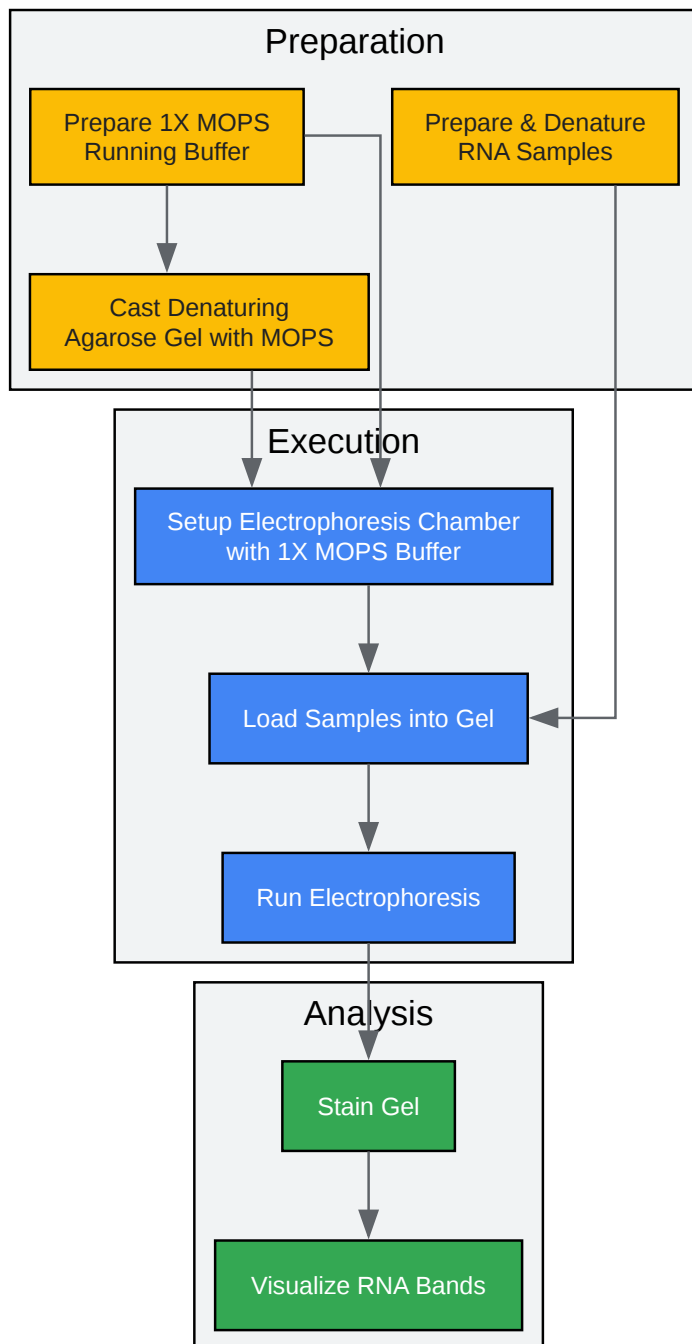


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Caption: A flowchart illustrating the step-by-step preparation of a 10X MOPS buffer stock solution.

Diagram 2: Logical Flow of RNA Electrophoresis Using MOPS Buffer

RNA Electrophoresis Workflow



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Caption: A logical diagram showing the key stages of RNA electrophoresis utilizing a MOPS buffer system.

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